REACTION_CXSMILES
|
[O:1]1[C:5]2=[CH:6][C:7]3[CH:8]=[C:9]([C:13]([O:15]CC)=[O:14])[NH:10][C:11]=3[CH:12]=[C:4]2[O:3][CH2:2]1.O[Li].O>C(O)C>[O:1]1[C:5]2=[CH:6][C:7]3[CH:8]=[C:9]([C:13]([OH:15])=[O:14])[NH:10][C:11]=3[CH:12]=[C:4]2[O:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
O1COC=2C1=CC=1C=C(NC1C2)C(=O)OCC
|
Name
|
LiOH.H2O
|
Quantity
|
0.144 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (10 mL)
|
Type
|
CUSTOM
|
Details
|
precipitated solid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC=2C1=CC=1C=C(NC1C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |